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Introduction: Calpain 3 (CAPN3), a non-lysosomal, calcium-dependent cysteine protease, is
predominantly expressed in skeletal muscle.[1][2] Mutations in the CAPN3 gene are
responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A, also known as
Calpainopathy), an autosomal recessive disorder characterized by progressive weakness and
atrophy of the proximal limb muscles.[1][3] To investigate the pathophysiology of LGMD2A and
to test potential therapeutic strategies, robust animal models are essential. This document
provides detailed protocols and application notes for the generation, validation, and
characterization of Calpain 3 (Capn3) knockout (KO) mouse models.

Part 1: Generation of Calpain 3 Knockout Mouse
Models

Two primary strategies are employed for generating knockout mice: CRISPR/Cas9-mediated
genome editing and traditional gene targeting via homologous recombination in embryonic
stem (ES) cells.

Strategy 1: CRISPR/Cas9-Mediated Genome Editing

The CRISPR/Cas9 system is a powerful tool for rapidly creating gene knockouts by inducing
targeted double-strand breaks (DSBs), which are then repaired by the error-prone non-
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homologous end joining (NHEJ) pathway, often resulting in frameshift mutations or deletions.
Several existing Capn3 KO mouse models have been generated using this approach,
frequently by deleting critical exons like exons 2 and 3.[4]
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Caption: Workflow for generating Capn3 KO mice using CRISPR/Cas9.

© 2025 BenchChem. All rights reserved. 3/17 Tech Support


https://www.benchchem.com/product/b013218?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Guide RNA (gRNA) Design:

o Design two gRNAs flanking a critical region of the Capn3 gene. For a complete knockout,
targeting the region encompassing exons 2 and 3 is a validated strategy.[4] Exon 3
contains the critical cysteine residue of the proteolytic site.[5]

o Use online tools (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high on-target
scores and low off-target potential.

Preparation of Reagents:

o Synthesize the selected gRNAs and obtain purified Cas9 nuclease (protein or mRNA).
o Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

Microinjection:

o Harvest fertilized eggs (zygotes) from superovulated female mice of the desired
background strain (e.g., 129S4/SvJaeJ, C57BL/6J).[6]

o Introduce plasmids or a ribonucleoprotein (RNP) complex of the gRNAs and Cas9
nuclease into the cytoplasm of the fertilized eggs via microinjection.[6]

Embryo Transfer:

o Transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female
mice.[6]

Screening for Founders (FO):
o After birth, perform tail biopsies on the resulting pups at ~10-14 days of age.

o Extract genomic DNA and use PCR with primers flanking the targeted deletion site to
identify pups with the desired mutation.

o Confirm the exact deletion and check for unintended insertions/deletions (indels) by
Sanger sequencing the PCR product.[6]
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e Breeding and Colony Establishment:

o Breed the correctly targeted FO founder mice with wild-type mice of the same strain to
establish germline transmission and generate heterozygous (F1) offspring.[6]

o Intercross F1 heterozygotes to produce homozygous Capn3 KO mice (F2 generation).

Strategy 2: Homologous Recombination in ES Cells

This conventional method involves creating a targeting vector to replace a portion of the gene
with a selection cassette (e.g., neomycin resistance) via homologous recombination in
pluripotent embryonic stem (ES) cells.
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Caption: Workflow for generating Capn3 KO mice using ES cells.
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e Targeting Vector Construction:

o Design a replacement vector where exons 2 and 3 of the Capn3 gene are replaced by a
neomycin resistance (neoR) cassette.[5]

o The vector must contain "homology arms"—several kilobases of genomic sequence
identical to the regions flanking the target exons—to facilitate homologous recombination.

[7]
e ES Cell Culture and Transfection:
o Culture ES cells (e.g., from a 129 mouse strain).
o Linearize the targeting vector and introduce it into the ES cells via electroporation.[5]
o Selection and Screening of ES Clones:

o Select for successfully transfected cells by adding G418 (an antibiotic) to the culture
medium; only cells that have integrated the neoR cassette will survive.[7]

o Screen the resistant clones by PCR and confirm correct integration with Southern blotting
to ensure the vector has integrated at the correct locus and not randomly in the genome.

¢ Generation of Chimeric Mice:

o Inject the correctly targeted ES cells into blastocysts from a donor mouse (e.g.,
C57BL/6J).

o Transfer the injected blastocysts into pseudopregnant females.

o The resulting offspring (chimeras) will be composed of cells from both the host blastocyst
and the injected ES cells.

o Breeding for Germline Transmission:

o Breed the chimeric mice with wild-type mice.
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o Genotype the offspring to identify those that have inherited the knockout allele from the ES
cells, confirming germline transmission.[7]

o Establish heterozygous and homozygous lines as described in Protocol 1.1, Step 6.

Comparison of Generation Strategies

Homologous

Feature CRISPRI/Cas9 L.
Recombination in ES Cells
] Faster (weeks to a few Slower (several months to over
Time to Founder
months)[8] a yean)[8]
o ] ] Lower, requires extensive
Efficiency High, but can be variable )
screening
Higher due to ES cell culture
Cost Generally lower

and screening

A primary concern, requires o o
_ Minimal, as recombination is
Off-Target Effects careful gRNA design and ) B
o highly specific
validation[8]

) o Can be used in a wide variety Limited to strains with
Strain Flexibility ) ) )
of mouse strains available, robust ES cell lines

Part 2: Validation of Knockout Models

Validation is a critical step to confirm the genetic modification at the DNA level and to verify the
absence of the target protein.

Protocol 2.1: Genotyping by PCR

o Sample Collection: Collect a small tail tip biopsy (~2 mm) from each mouse.

» DNA Extraction: Use a commercial DNA extraction kit or a standard protocol (e.g., proteinase
K digestion followed by ethanol precipitation) to isolate genomic DNA.

o PCR Amplification:

o Design a three-primer PCR strategy.
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o Primer 1 (Forward): Binds to the genomic region upstream of the deleted sequence.
o Primer 2 (Reverse WT): Binds within the deleted sequence (e.g., in exon 2 or 3).

o Primer 3 (Reverse KO): Binds to the genomic region downstream of the deleted
sequence.

e Analysis:

o

Run the PCR products on an agarose gel.

[¢]

Wild-Type (+/+): A single band will be produced by Primer 1 + Primer 2.

o

Heterozygous (+/-): Two bands will be present (from Primer 1 + 2 and Primer 1 + 3).

[e]

Homozygous (-/-): A single, smaller band will be produced by Primer 1 + Primer 3.

Protocol 2.2: Confirmation of Protein Ablation by
Western Blot

o Tissue Collection: Euthanize mice and harvest skeletal muscles (e.g., gastrocnemius,
guadriceps, psoas). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

e Protein Extraction:

o Homogenize the frozen muscle tissue in RIPA buffer supplemented with protease
inhibitors.

o Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
o Collect the supernatant containing the total protein lysate.

¢ Protein Quantification: Determine the protein concentration of each sample using a BCA or
Bradford assay.

e SDS-PAGE and Transfer:
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o Load equal amounts of protein (e.g., 20-40 pg) onto an SDS-polyacrylamide gel and
separate by electrophoresis.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

o Incubate the membrane overnight at 4°C with a validated primary antibody against Calpain
3. Mouse Capn3 can be detected as an inactive full-length form (~94 kDa) and an active
form (~60 kDa).[4]

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.
e Analysis:

o Confirm the absence of the ~94 kDa and ~60 kDa bands in samples from homozygous KO

mice.

o Samples from heterozygous mice may show a 50-70% reduction in Calpain 3 protein

levels.[4]

o Use an antibody against a loading control (e.g., GAPDH, (B-actin) to ensure equal protein

loading across all lanes.

Part 3: Phenotypic Characterization

Capn3 KO mice often display a relatively mild muscular dystrophy phenotype that can be
dependent on genetic background.[1][4] Comprehensive characterization is necessary to
understand the model's utility.

Phenotypic Data Summary of Capn3 KO Mouse Strains
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. . Phenotype
Strain Background Deletion o Reference
Highlights

Robust locomotor

deficit in open field
129S4/SvJael 1759 nt (Exons 2-3) test; most severe [4]

histopathology in

psoas muscle.

Minor weakness in

females on treadmill
FVB/NJ 1759 nt (Exons 2-3) test; unexpected [4]

hyperactivity on

running wheels.

No strong locomotor
phenotype at 4-7

DBA/2J 1711 nt (Exons 2-3) o [4]
months; hyperactivity

on running wheels.

Mild progressive

muscular dystrophy;
C57BL/6J Exons 2-3 myopathic features [1]

vary with genetic

background.

Immunodeficient
model; mild deficit in
force production in
NSG 1759 nt females; useful for [9]
human cell
transplantation

studies.

Protocol 3.1: Histological Analysis

o Tissue Processing: Harvest muscles (e.g., soleus, gastrocnemius, psoas), mount them on
cork with optimal cutting temperature (OCT) compound, and freeze in isopentane cooled by
liquid nitrogen.
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e Cryosectioning: Cut 8-10 um thick cross-sections using a cryostat.
e Staining:

o Hematoxylin and Eosin (H&E): For general morphology. Look for signs of dystrophy such
as centralized nuclei, fiber size variation, degenerating/regenerating fibers, and
inflammatory infiltrates.

o Trichrome Staining: To assess fibrosis (collagen deposition).

e Analysis: Quantify the percentage of fibers with centralized nuclei and measure the cross-
sectional area of muscle fibers to assess atrophy or hypertrophy.

Protocol 3.2: Functional Assessment

e Treadmill Exhaustion Test:

[¢]

Acclimate mice to the treadmill for several days.
o For the test, place the mouse on the treadmill at a low speed.

o Increase the speed in increments (e.g., 2 m/min every 2 minutes) until the mouse remains
on the shock grid at the rear of the treadmill for a set period (e.g., 5-10 seconds),
indicating exhaustion.

o Record the total time and distance run. The 129-Capn3 strain shows reduced exercise
tolerance with a specific treadmill protocol.[4]

o Grip Strength Test:
o Use a grip strength meter equipped with a bar or grid.
o Allow the mouse to grasp the bar with its forelimbs (or all four limbs).

o Gently pull the mouse horizontally away from the bar until it releases its grip. The meter
will record the peak force applied.
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o Perform multiple trials and average the results. Note that some studies report no
significant deficit in grip strength in Capn3 KO mice.[10]

e Open Field Test:
o Place the mouse in the center of a square, open-top arena.

o Use an automated tracking system to record movement for a set duration (e.g., 15-30
minutes).

o Analyze parameters such as total distance traveled, average speed, and time spent in the
center versus the periphery of the arena. 129-Capn3 males have shown reduced
locomotion in this test.[4]

Part 4: Calpain 3 Signaling and Structural Roles

Capn3 has both proteolytic and non-proteolytic (structural) functions. Its absence disrupts
several key pathways in skeletal muscle.

Calpain 3 and Calcium-Mediated Signaling

Calpain 3 is localized to the triad, the site of excitation-contraction coupling, where it interacts
with proteins like the ryanodine receptor (RyR1).[11] Its absence leads to reduced triad
integrity, impaired Ca2+ release, and blunted activation of Ca2+-dependent signaling pathways
like the CaMKII pathway.[11][12][13] This impairment hinders the muscle's ability to adapt to
exercise.[13]
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Caption: Calpain 3's role in the CaMKII signaling pathway.

© 2025 BenchChem. All rights reserved. 14 /17

Tech Support


https://www.benchchem.com/product/b013218?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Calpain 3 and the NF-kB Pathway

In muscle from both LGMD2A patients and Capn3 KO mice, a perturbation of the IkBa/NF-kB
pathway is observed, which is associated with myonuclear apoptosis.[1] In healthy muscle, NF-
KB is typically sequestered in the cytoplasm by its inhibitor, IkBa. In Capn3-deficient muscle,
NF-kB shows abnormal subsarcolemmal localization, and IkBa can be found in the nucleus,
contributing to the pathology.[1]
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Caption: Perturbation of the IkBa/NF-kB pathway in Capn3 KO mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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